(S)-BAY-293

SOS1 inhibitor KRAS protein-protein interaction

Researchers validating SOS1-KRAS target engagement require a stereochemically matched negative control. Generic quinazoline scaffolds fail to engage the SOS1 pocket; even the racemate shows intermediate activity (IC50 50 nM). (S)-BAY-293 provides >100-fold selectivity window (IC50 2.34 μM vs 21 nM for BAY-293). • Matched negative control for pERK assays at 100 nM-1 μM in KRAS WT (K-562, MOLM-13) and G12C-mutant (NCI-H358, Calu-1) lines • Clean kinome profile: <37% inhibition of 358 kinases at 1 μM for the active enantiomer • Essential co-treatment control for KRASG12C inhibitor (ARS-853, sotorasib) synergy studies

Molecular Formula C25H28N4O2S
Molecular Weight 448.6 g/mol
Cat. No. B10825797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-BAY-293
Molecular FormulaC25H28N4O2S
Molecular Weight448.6 g/mol
Structural Identifiers
SMILESCC1=NC2=CC(=C(C=C2C(=N1)NC(C)C3=CC(=CS3)C4=CC=CC=C4CNC)OC)OC
InChIInChI=1S/C25H28N4O2S/c1-15(24-10-18(14-32-24)19-9-7-6-8-17(19)13-26-3)27-25-20-11-22(30-4)23(31-5)12-21(20)28-16(2)29-25/h6-12,14-15,26H,13H2,1-5H3,(H,27,28,29)/t15-/m0/s1
InChIKeyWEGLOYDTDILXDA-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BAY-293: Selective SOS1–KRAS Interaction Probe


6,7-Dimethoxy-2-methyl-N-[(1S)-1-[4-[2-(methylaminomethyl)phenyl]thiophen-2-yl]ethyl]quinazolin-4-amine (BAY-293) is a quinazoline-based small molecule developed as a potent and selective chemical probe that disrupts the protein–protein interaction between the guanine nucleotide exchange factor SOS1 and the GTPase KRAS [1]. With an IC50 of 21 nM for the SOS1–KRAS interaction, BAY-293 blocks reloading of KRAS with GTP, thereby suppressing downstream oncogenic signaling in both wild-type and mutant KRAS contexts .

SOS1–KRAS protein–protein interaction disruption study fit
Stereochemically defined (R)-enantiomer for target engagement studies
Enables pathway-response attribution in wild-type and mutant KRAS contexts

Why Generic Quinazolines Cannot Replace BAY-293


The SOS1–KRAS interaction is exquisitely sensitive to stereochemistry, substitution pattern, and hinge-binding geometry. Simple replacement with a generic 6,7-dimethoxyquinazoline scaffold—such as those used in EGFR or VEGFR inhibitors—fails to engage the SOS1 catalytic pocket and yields no meaningful disruption of KRAS nucleotide exchange [1]. Even within the BAY series, the (S)-enantiomer (BAY-294) exhibits an IC50 of 2.34 μM, over 100-fold weaker than the (R)-enantiomer BAY-293 (21 nM), while the racemate shows intermediate potency (IC50 50 nM), demonstrating that precise stereochemical control is essential for SOS1 engagement . The following quantitative evidence establishes why BAY-293 must be selected over close analogs when studying SOS1–KRAS biology.

Stereochemistry
S-enantiomer or racemate may not achieve productive SOS1 catalytic pocket engagement, potentially altering pathway readouts.
Scaffold specificity
Generic quinazoline kinase inhibitors (e.g., EGFR/VEGFR) do not bind the SOS1 hinge region and yield no KRAS nucleotide exchange disruption.
Kinase promiscuity
Substitution with promiscuous quinazolines introduces off-target kinase effects, confounding SOS1–KRAS pathway interpretation.

BAY-293 vs. SOS1 Inhibitor Analogs: Comparative Performance


Enantiomeric Selectivity in SOS1–KRAS Disruption

The (R)-enantiomer BAY-293 (the target compound) exhibits a 21 nM IC50 for SOS1–KRAS disruption, which is approximately 2.4-fold more potent than the racemic mixture (IC50 50 nM) and 111-fold more potent than the (S)-enantiomer BAY-294 (IC50 2.34 μM) . A second SOS1cat-mediated KRAS activation assay confirms this stereochemical dependence, with BAY-293 showing an IC50 of 52 nM compared to 3.91 μM for BAY-294, representing a 75-fold difference .

Enantiomeric Selectivity
Data to verify
IC50 21 nM (R-enantiomer) vs 2.34 µM (S-enantiomer); 111-fold difference in SOS1–KRAS disruption assay
Supports enantiomer-specific SOS1 pathway interrogation
Source-specific review recommended
SOS1 inhibitor KRAS protein-protein interaction stereoselectivity

Kinome-Wide Selectivity Profiling

In a panel of 358 kinases at 1 μM compound concentration, BAY-293 demonstrates minimal off-target kinase inhibition, with >67% residual activity for all tested kinases [1]. This translates to <37% inhibition across the kinome, establishing BAY-293 as a highly selective SOS1 probe. The primary off-target liabilities identified are limited to several aminergic GPCRs (e.g., HTR2A Ki = 133 nM, ADRA2C Ki = 131 nM) and are unrelated to the quinazoline hinge-binding motif typical of promiscuous kinase inhibitors .

Kinome-Wide Selectivity
Reported
>67% residual activity at 1 µM across 358 kinases; >30-fold selectivity window over SOS1 IC50
Ensures cellular phenotypes are attributable to SOS1–KRAS disruption
Selectivity data from Chemical Probes Portal
kinase selectivity off-target profiling chemical probe SOS1

Antiproliferative Synergy with KRAS G12C Inhibitors

BAY-293 alone exhibits submicromolar antiproliferative effects, with IC50 values ranging from 595 nM to 3.58 μM across wild-type KRAS (K-562, MOLM-13) and KRASG12C-mutant (NCI-H358, Calu-1) cell lines after 72-hour exposure . Notably, BAY-293 demonstrates synergistic antiproliferative activity when combined with the covalent KRASG12C inhibitor ARS-853, indicating that SOS1 inhibition enhances the efficacy of direct KRASG12C targeting [1]. This synergy is not observed with pan-RAF or MEK inhibitors alone, positioning BAY-293 as a uniquely enabling tool for combination studies.

Antiproliferative Synergy
Cross-study comparable
BAY-293 + ARS-853 produces greater-than-additive growth inhibition in KRASG12C cell lines
Supports combination strategy studies for adaptive resistance
Monotherapy IC50 595 nM–3.58 µM; synergy scores not quantified
KRAS G12C antiproliferative drug synergy pancreatic cancer

Cellular Target Engagement vs. Quinazoline Analogs

BAY-293 inhibits cellular active RAS with an IC50 of 200 nM in Calu-1 cells and 410 nM in HeLa cells, and suppresses downstream ERK phosphorylation with an IC50 of 150–180 nM in K-562 cells without affecting total ERK protein levels . In a comparative study of quinazoline SOS1 inhibitors, BAY-293 (IC50 6.6 nM in biochemical SOS1 assay) and compound I-10 (IC50 8.5 nM) exhibited equivalent biochemical potency, and I-10 also showed cellular activity comparable to BAY-293 . However, more potent tricyclic quinazoline derivatives (e.g., compound 8d, IC50 5.1 nM) have been reported but lack the extensive cellular and selectivity characterization available for BAY-293 [1].

Cellular Target Engagement
Cross-study comparable
IC50 200–410 nM (RAS activation), 150–180 nM (pERK); cellular validation more comprehensive than newer analogs
Remains best-characterized SOS1 probe for cellular RAS pathway modulation
Newer analogs may lack extensive selectivity data
cellular RAS activation pERK target engagement SOS1

Structural Basis of Selectivity: Co-Crystal Structure with SOS1

The co-crystal structure of BAY-293 bound to the SOS1 catalytic domain (PDB 5OVI) reveals specific hydrogen-bonding interactions between the quinazoline core and the hinge region of SOS1, as well as hydrophobic contacts between the thiophene-phenyl moiety and a unique hydrophobic pocket adjacent to the KRAS-binding interface [1]. This binding mode is distinct from ATP-competitive kinase inhibitors and from earlier SOS1 inhibitor chemotypes (e.g., BI-3406), which engage different residues and exhibit different selectivity profiles [2]. The precise binding geometry explains why even minor stereochemical changes (e.g., R- vs. S-enantiomer) drastically reduce potency.

Co-Crystal Structure
Direct head-to-head
PDB 5OVI: BAY-293 engages SOS1 hinge (Tyr884, His905) and unique hydrophobic pocket
Enables rational analog design and SAR interpretation
Binding mode distinct from BI-3406
co-crystal structure SOS1 BAY-293 binding mode

Optimal Use Cases for BAY-293


Differentiating SOS1-Dependent and Independent KRAS Signaling

Use BAY-293 at concentrations between 100 nM and 1 μM to selectively block the SOS1–KRAS interaction and monitor downstream pERK suppression in KRAS wild-type (K-562, MOLM-13) and KRASG12C-mutant (NCI-H358, Calu-1) cell lines [1]. The (S)-enantiomer BAY-294 should be employed as a matched negative control at equivalent concentrations to confirm on-target effects, as it exhibits >100-fold reduced potency (IC50 2.34 μM vs. 21 nM for BAY-293) .

Adaptive Resistance to KRAS G12C Inhibitors

Co-treat KRASG12C-mutant cancer cells (e.g., NCI-H358) with BAY-293 and a covalent KRASG12C inhibitor such as ARS-853 or sotorasib to evaluate synergistic antiproliferative effects and to probe feedback reactivation of RAS signaling [1]. BAY-293 prevents SOS1-mediated nucleotide exchange that can reactivate KRAS even in the presence of covalent G12C inhibitors, making it an essential tool for combination strategy development .

Structure-Guided SOS1 Inhibitor Optimization

Utilize the BAY-293 co-crystal structure (PDB 5OVI) as a reference for docking studies and structure-based design of next-generation SOS1 inhibitors [1]. The unique binding pose of BAY-293 in the SOS1 catalytic cleft provides a validated template for exploring modifications to the quinazoline core, thiophene linker, and phenyl-methylamine tail to improve potency, selectivity, or pharmacokinetic properties .

Kinase Selectivity Profiling for Chemical Probe Validation

Deploy BAY-293 as a validated chemical probe in kinome-wide profiling studies where minimal off-target kinase inhibition is required. With <37% inhibition of 358 kinases at 1 μM, BAY-293 provides a clean selectivity window for attributing cellular phenotypes to SOS1–KRAS pathway modulation rather than promiscuous kinase inhibition [1]. This is particularly important when comparing BAY-293 to quinazoline-based kinase inhibitors (e.g., gefitinib, erlotinib) that exhibit broad kinome activity.

Application
Selection Property
Validation Focus
SOS1-dependent vs independent KRAS signaling
Enantiomer-defined (R)-stereochemistry for on-target control
pERK suppression in wild-type and mutant KRAS models
Adaptive resistance to KRAS G12C inhibitors
Combination synergy with covalent KRASG12C inhibitors
Feedback reactivation of RAS signaling in combination models
Structure-guided SOS1 inhibitor design
Validated co-crystal structure template (PDB 5OVI)
Docking and SAR interpretation for next-generation inhibitors
Chemical probe selectivity validation
Broad kinome selectivity profile
Attribution of cellular phenotypes to SOS1–KRAS disruption

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